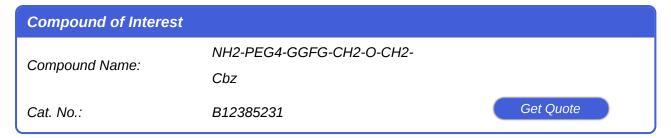


Application Notes and Protocols for Attaching Cytotoxic Payloads to GGFG-Based Linkers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment, allows for the specific release of cytotoxic payloads within cancer cells.[1][2] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing systemic exposure to the potent cytotoxic agent, thereby reducing off-target toxicities.[1][2]

GGFG-based linkers have demonstrated superior stability in plasma compared to other cleavable linkers, such as those sensitive to acid or glutathione, ensuring that the ADC remains intact until it reaches its target.[1] The successful clinical application of trastuzumab deruxtecan (Enhertu®), which employs a GGFG linker, underscores the potential of this technology in oncology.[3][4]

These application notes provide detailed protocols and data for the synthesis of GGFG-linker-payload conjugates, their attachment to monoclonal antibodies, and the subsequent characterization and evaluation of the resulting ADCs.

Data Presentation





In Vitro Cytotoxicity of Trastuzumab Deruxtecan (GGFG-

Linker-DXd)

Cell Line	Cancer Type	HER2 Expression Level	IC50 (μg/mL)	Reference
SK-BR-3	Breast Cancer	3+	Not explicitly stated, but high sensitivity	[3]
AU-565	Breast Cancer	High	High sensitivity	[3]
HCC1954	Breast Cancer	High	High sensitivity	[3]
NCI-N87	Gastric Cancer	3+	IC50 calculated	[1]
JIMT-1	Breast Cancer	2+	-	[2]
Capan-1	Pancreatic Cancer	2+	-	[2]
MDA-MB-468	Breast Cancer	0	-	[2]
MET-amplified cell lines (5 out of 6)	Gastric Cancer	Non-expressing	Sensitive to trastuzumab deruxtecan	[1]

Note: While several studies confirm the high potency of trastuzumab deruxtecan, specific IC50 values are not always provided in a comparative table format in the reviewed literature. The sensitivity is often described qualitatively or in relation to other ADCs.

In Vivo Efficacy of GGFG-ADCs



ADC	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition	Reference
Trastuzumab Deruxtecan	NCI-N87 (Gastric Cancer, HER2 3+)	Single IV dose	Significant antitumor activity	[2]
Trastuzumab Deruxtecan	JIMT-1 (Breast Cancer, HER2 2+)	Single IV dose	Antitumor activity	[2]
Trastuzumab Deruxtecan	Capan-1 (Pancreatic Cancer, HER2 2+)	Single IV dose	Antitumor activity	[2]
Trastuzumab Deruxtecan	MDA-MB-468 (Breast Cancer, HER2 0)	Single IV dose	Limited antitumor activity	[2]

Tumor volume is typically measured using digital calipers and calculated using the formula: Tumor Volume = $0.5 \times (longest \ axis) \times (shortest \ axis)^2$.[5] Efficacy is determined by comparing the tumor volume in treated groups to a control (e.g., vehicle or unconjugated antibody) group over time.[6]

Signaling Pathways and Mechanisms of Action ADC Internalization and Payload Release

The general mechanism of action for an ADC with a GGFG linker begins with the binding of the antibody to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, proteases such as Cathepsin B and L cleave the GGFG linker, releasing the cytotoxic payload into the cytoplasm.





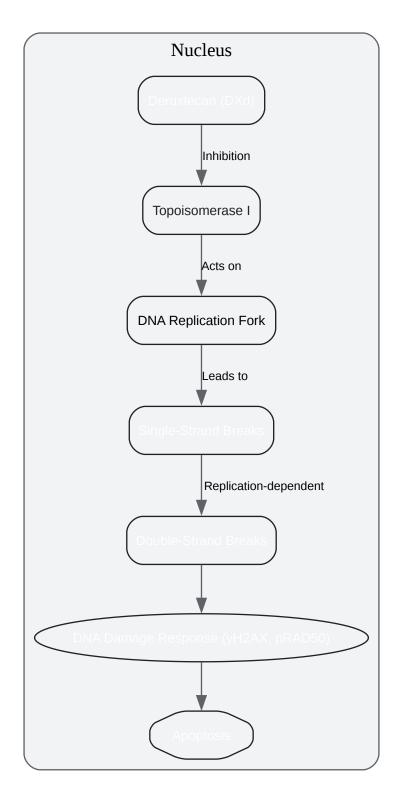
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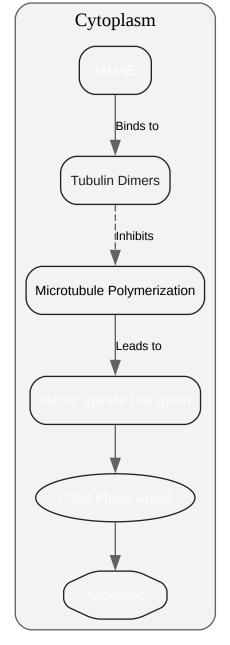
Caption: General workflow of ADC internalization and payload release.

Downstream Signaling of Deruxtecan (DXd)

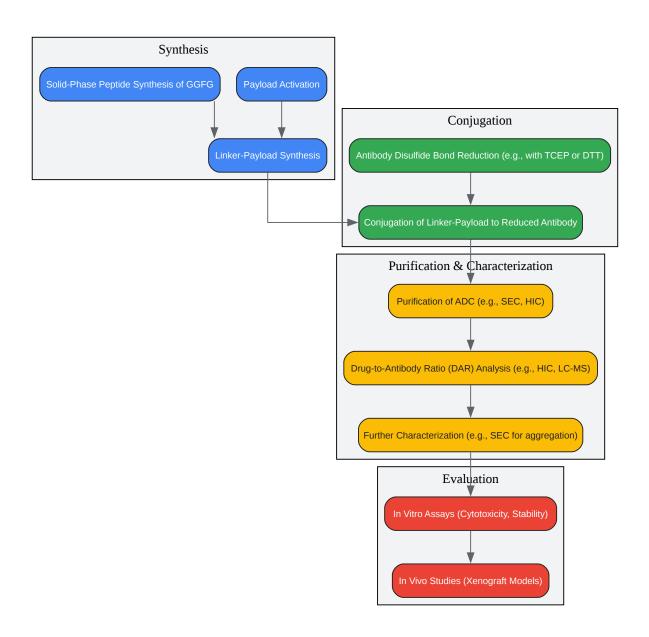
Deruxtecan (DXd), a potent topoisomerase I inhibitor, is a payload commonly attached via a GGFG linker, as seen in trastuzumab deruxtecan.[1] Once released inside the cancer cell, DXd intercalates with DNA and inhibits the topoisomerase I enzyme. This leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1]











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